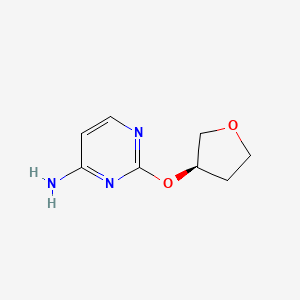

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine

Vue d'ensemble

Description

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine is a pyrimidine-based compound that has garnered attention for its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a tetrahydrofuran moiety, which is believed to influence its biological activity. The synthesis typically involves reactions such as nucleophilic substitution and coupling reactions, which allow for the introduction of various substituents that can modulate its pharmacological properties.

Research indicates that this compound acts primarily through modulation of key signaling pathways involved in cell proliferation and apoptosis. Notable findings include:

- EGFR Inhibition : The compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a critical pathway in many cancers. This inhibition leads to induced apoptosis in cancer cells harboring specific mutations (e.g., EGFR-Dell9/T790M/C797S) and results in cell cycle arrest at the G2/M phase .

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by reducing the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells. These effects suggest its potential utility in treating inflammatory diseases .

Efficacy and Safety Profile

The efficacy of this compound has been evaluated using various assays:

These values indicate that the compound possesses a favorable potency profile against specific targets while maintaining a safety margin.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a study involving cancer cell lines with EGFR mutations, treatment with this compound resulted in significant tumor regression in xenograft models, suggesting its potential as a targeted therapy for resistant forms of lung cancer .

- Inflammatory Disorders : Another study focused on inflammatory bowel disease models showed that the compound significantly reduced inflammation markers and improved clinical scores, indicating its potential as a therapeutic agent for chronic inflammatory conditions .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine has been explored in various studies. For instance, researchers have focused on the crystal structure and theoretical studies of related pyrimidine compounds. These studies emphasize the importance of understanding molecular structures to develop new chemotherapeutic agents and materials with specific functionalities.

Enzyme Inhibition and Therapeutic Potential

Research has shown that derivatives of pyrimidine, including this compound, exhibit promising enzyme inhibition properties . A study evaluated the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against specific enzymes, suggesting their potential use in treating diseases associated with enzyme dysregulation.

Antimicrobial and Antifungal Applications

The compound has also been investigated for its antimicrobial activity . A study on pyrimidine-linked pyrazole heterocycles synthesized via microwave irradiation demonstrated their effectiveness as new antimicrobial agents. This highlights the importance of heterocyclic chemistry in designing compounds with targeted biological activities.

Advanced Materials and Chemical Analysis

The rational design of pyrimidine derivatives has been applied to develop new herbicides. Specifically, research on pyrimidinylthiobenzoates incorporated molecular docking and density functional theory calculations to optimize bioactive conformations. This approach showcases the versatility of pyrimidine derivatives in agricultural applications.

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of a pyrimidine derivative similar to this compound. The researchers utilized advanced crystallography techniques to elucidate the compound's structure, revealing insights into its reactivity and potential applications in drug design.

Case Study 2: Enzyme Inhibition

Another significant study evaluated a series of pyrimidine derivatives for their ability to inhibit specific enzymes linked to cancer progression. The results indicated that certain modifications to the pyrimidine structure could enhance inhibitory potency, paving the way for novel therapeutic agents.

Summary Table of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Synthesis & Characterization | Understanding molecular structures for drug development | Murugavel et al., 2014 |

| Enzyme Inhibition | Potential therapeutic uses in treating diseases related to enzyme dysregulation | Aydin et al., 2021 |

| Antimicrobial Activity | Development of new antimicrobial agents through heterocyclic chemistry | Deohate & Palaspagar, 2020 |

| Advanced Materials | Design of herbicides using molecular docking and computational methods | He et al., 2007 |

Q & A

Q. Synthesis and Purification

Q. What are the standard synthetic routes for (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine?

- Basic Method : Nucleophilic substitution at the pyrimidin-4-amine core with tetrahydrofuran-3-ol derivatives under basic conditions (e.g., NaH/DMF). Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Chiral resolution of racemic mixtures is achieved using chiral HPLC (e.g., Chiralpak® AD-H column) .

- Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nucleophilic substitution | 65–75 | 90–95% |

| Chiral resolution | 30–40 | >99% ee |

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Advanced Method : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed coupling) to enhance stereochemical control. Monitor ee via chiral HPLC or circular dichroism (CD). For example, achieved >99% ee using preparative chiral chromatography .

Q. II. Structural Characterization

Q. What experimental methods are used to determine the crystal structure of this compound?

- Basic Method : Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 APEXII CCD diffractometer. Data collection at 100 K, solved via direct methods (SIR2004), and refined using SHELXL-97 (R1 < 0.05) .

- Example Data (from analogous compound) :

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 15.479(2), 7.1217(10), 11.7802(17) |

| Flack parameter | 0.05(8) |

Q. How are crystallographic disorders or twinning addressed during refinement?

- Advanced Method : Use SHELXL's PART and SIMU instructions to model disorder. For twinned data (e.g., pseudo-merohedral twinning), apply TwinRotMat and HKLF5 in refinement. highlights SHELXL’s robustness in handling high-resolution or twinned data .

Q. III. Pharmacological and Structure-Activity Relationship (SAR)

Q. Which structural features influence the biological activity of pyrimidin-4-amine derivatives?

- Basic Method : Hydrogen bonding (e.g., N–H···N interactions) and steric effects from the tetrahydrofuran-3-yloxy group. observed intramolecular hydrogen bonds stabilizing the planar pyrimidine-pyrazole system, critical for target binding .

Q. How can analogs with improved CNS penetration be designed?

- Advanced Method : Introduce lipophilic substituents (e.g., trifluoromethyl) or reduce hydrogen-bond donors. utilized Suzuki-Miyaura coupling to synthesize CNS-penetrant analogs, validated via logP/logD measurements .

Q. IV. Analytical and Spectroscopic Techniques

Q. What spectroscopic methods resolve structural ambiguities in this compound?

- Basic Method : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for regiochemical assignment. IR spectroscopy (ATR mode) confirms N–H (3300 cm⁻¹) and C–O (1250 cm⁻¹) stretches. details NMR/IR for analogous thiadiazolo-pyrimidines .

Q. How are overlapping signals in ¹H NMR spectra resolved?

- Advanced Method : 2D NMR (COSY, HSQC) to assign coupled protons. For example, used NOESY to confirm spatial proximity between tetrahydrofuran and pyrimidine moieties .

Q. Data Contradictions and Reproducibility

Q. How to address conflicting reports on synthetic yields for this compound?

- Advanced Method : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). achieved 75% yield by controlling stoichiometry (1:1.2 pyrimidine:tetrahydrofuran derivative) .

Q. How can discrepancies in biological activity data be reconciled?

- Advanced Method : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and validate via orthogonal assays (e.g., SPR, ITC). used molecular docking to rationalize SAR variations in cholinesterase inhibitors .

Q. VI. Computational and Modeling Approaches

Q. What computational tools predict the compound’s binding mode?

- Advanced Method : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., PDB 4EW). superimposed ligand poses to identify critical binding interactions .

Propriétés

IUPAC Name |

2-[(3R)-oxolan-3-yl]oxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-7-1-3-10-8(11-7)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2,(H2,9,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKJBGTPCYPGY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.